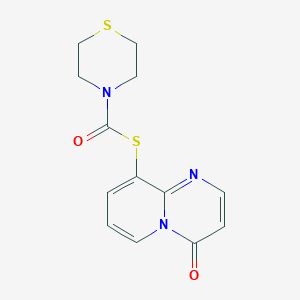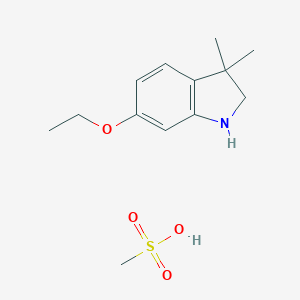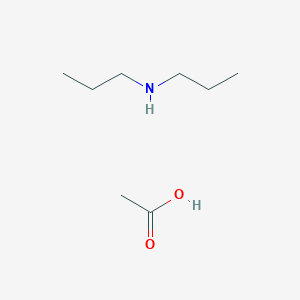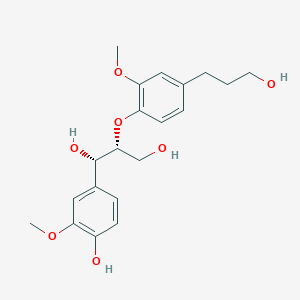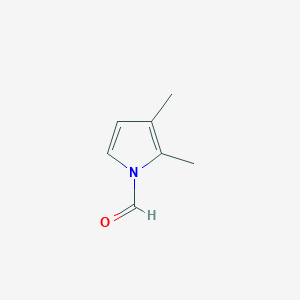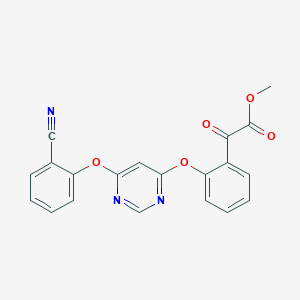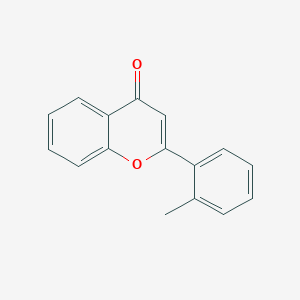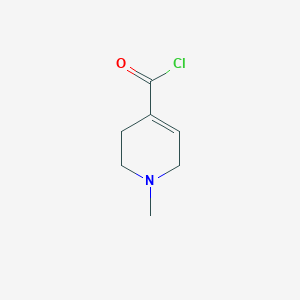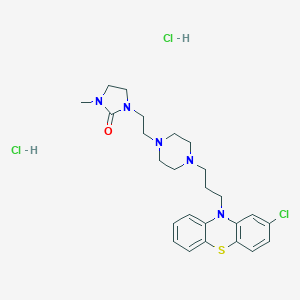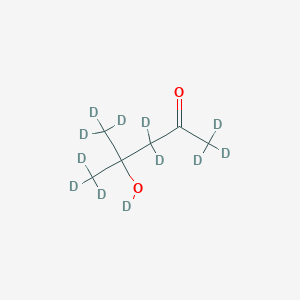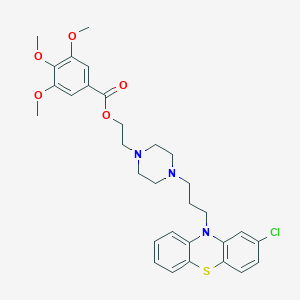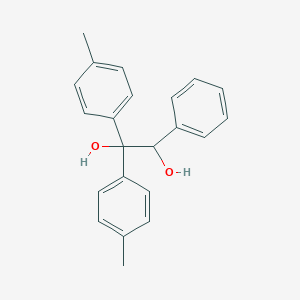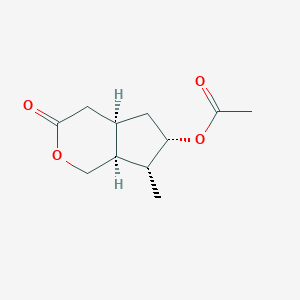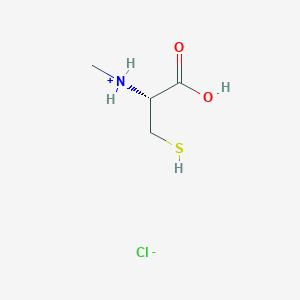
3-巯基-2-(甲氨基)丙酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
3-Mercapto-2-(methylamino)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of siderophores and other biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of various chemical products and as a reagent in analytical chemistry.
作用机制
Target of Action
It is used as an intermediate in the preparation of analogs of pyochelin , a siderophore of Pseudomonas aeruginosa . Siderophores are iron-chelating compounds that play a crucial role in the survival and virulence of bacteria in iron-limited environments .
Mode of Action
As an intermediate in the synthesis of pyochelin analogs, it may interact with iron ions and facilitate their uptake by bacteria .
Biochemical Pathways
The compound likely participates in the iron acquisition pathways of bacteria, given its role in the synthesis of pyochelin analogs . Pyochelin and its analogs bind to ferric ions (Fe3+) and facilitate their transport into bacterial cells, supporting various biochemical processes .
Result of Action
As an intermediate in the synthesis of pyochelin analogs, it may contribute to the survival and virulence of bacteria in iron-limited environments .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions could potentially influence the action, efficacy, and stability of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride typically involves the reaction of L-cysteine with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as its hydrochloride salt . The reaction conditions include maintaining a temperature of around 0-5°C and a pH of 7-8 to ensure the stability of the product .
Industrial Production Methods
Industrial production of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The product is then purified through crystallization and drying processes to obtain the final compound in solid form .
化学反应分析
Types of Reactions
3-Mercapto-2-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group (-NH2) can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of N-substituted derivatives.
相似化合物的比较
Similar Compounds
L-Cysteine: A naturally occurring amino acid with a similar thiol group.
N-Acetylcysteine: A derivative of cysteine used as a medication and supplement.
DL-Penicillamine: A chelating agent with a similar thiol group.
Uniqueness
3-Mercapto-2-(methylamino)propanoic acid hydrochloride is unique due to its combination of a thiol group and a methylamino group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .
属性
CAS 编号 |
14344-46-8 |
|---|---|
分子式 |
C4H10ClNO2S |
分子量 |
171.65 g/mol |
IUPAC 名称 |
(2R)-2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
InChI 键 |
SFZVXTJDDOYGIS-DFWYDOINSA-N |
SMILES |
CNC(CS)C(=O)O.Cl |
手性 SMILES |
CN[C@@H](CS)C(=O)O.Cl |
规范 SMILES |
CNC(CS)C(=O)O.Cl |
同义词 |
L-N-Methyl-cysteine Hydrochloride; N-Methyl-L-cysteine Hydrochloride; L-N-Methylcysteine Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


